Tetrakis(dimethylamino)ethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Reducing Agent in Organic Synthesis:

TDAE serves as an efficient reducing agent in organic synthesis, particularly in reductive amination reactions. Its ability to donate electrons facilitates the conversion of carbonyl groups (C=O) to amines (C-N) by providing the necessary reducing power.

Electron Donor in Supramolecular Chemistry:

TDAE's electron-rich nature makes it a valuable electron donor in supramolecular chemistry. It can form charge-transfer complexes with electron acceptors, leading to the creation of novel materials with unique properties. For instance, TDAE can react with buckminsterfullerene (C60) to form a charge-transfer salt with potential applications in organic photovoltaics.

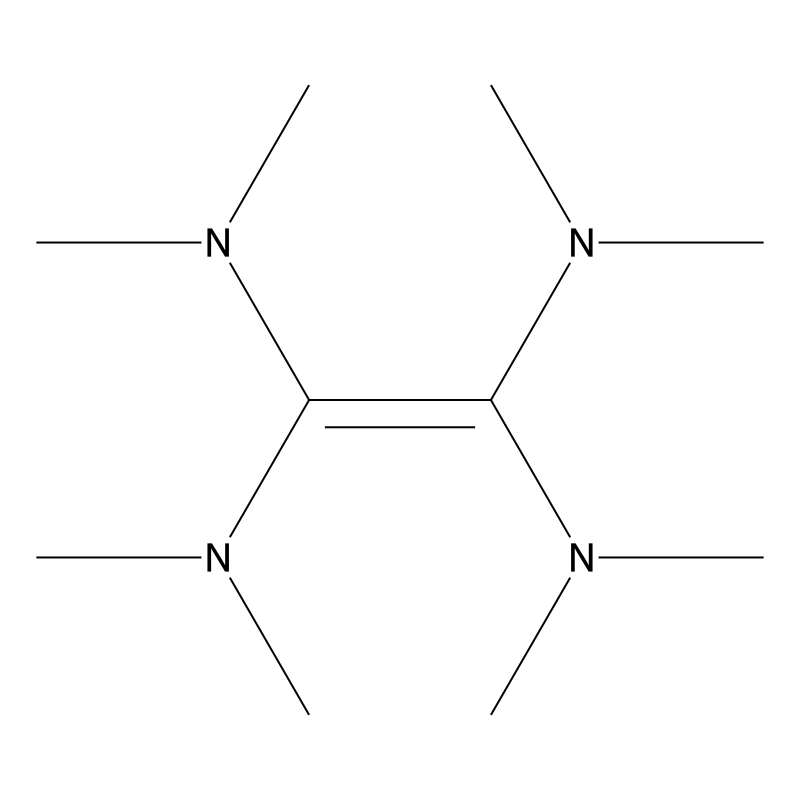

Tetrakis(dimethylamino)ethylene is an organic compound with the formula . It appears as a colorless liquid and is classified as a tetra-enamine, which is a unique structural feature that distinguishes it from other enamines. The compound exhibits significant basicity due to the pi-donating ability of its dimethylamino groups, contributing to its reactivity as a typical alkene. Notably, tetrakis(dimethylamino)ethylene is kinetically stable, unlike primary and secondary enamines that tend to isomerize .

- Oxidation: It reacts with oxygen in a chemiluminescent reaction, forming tetramethylurea. The reaction proceeds through an initial (2+2) adduct, leading to the emission of green light at 515 nm when the excited state returns to the ground state .

- Redox Reactions: As an electron donor with a potential of 1.06 V vs. ferrocene, it forms charge-transfer salts with compounds like buckminsterfullerene . It has been utilized as a reductant in coupling reactions, demonstrating high functional group tolerance .

- Reactions with Electrophiles: Tetrakis(dimethylamino)ethylene has been employed in photoinduced reductions and nucleophilic trifluoromethylation of aldehydes and ketones, showcasing its versatility in organic synthesis .

Tetrakis(dimethylamino)ethylene can be synthesized through several methods:

- Pyrolysis: One common method involves the pyrolysis of tris(dimethylamino)methane.

- Reaction with Chlorotrifluoroethene: Another approach includes reacting chlorotrifluoroethene with dimethylamine .

These methods yield tetrakis(dimethylamino)ethylene in varying degrees of purity and yield.

Tetrakis(dimethylamino)ethylene has several notable applications:

- Reducing Agent: It serves as a stoichiometric reductant in various organic reactions, comparable to zinc metal in reducing power .

- Organic Synthesis: Its use in asymmetric synthesis and dicarbofunctionalization reactions highlights its importance in creating complex organic molecules .

- Chemiluminescence: The compound's ability to emit light upon reaction with oxygen makes it useful in chemiluminescent applications.

Tetrakis(dimethylamino)ethylene has been studied for its interactions with various electrophiles and other compounds:

- Charge-Transfer Complexes: The formation of charge-transfer complexes with fullerene indicates its potential as a donor in electron transfer processes .

- Reactivity with Polyhalogenated Compounds: Research has shown its reactivity towards polyhalogenated compounds, illustrating its utility in synthetic organic chemistry .

Tetrakis(dimethylamino)ethylene shares similarities with other compounds but maintains unique characteristics due to its tetra-enamine structure. Here are some similar compounds for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(dimethylamino)methane | Triamine | Precursor for tetrakis(dimethylamino)ethylene |

| Tetraisopropylethylene | Tetraalkene | Planar structure compared to the distorted structure of tetrakis(dimethylamino)ethylene |

| Tetrahydrofuran | Ether | Different functional groups; lacks amino groups |

| Dimethylformamide | Formamide | Polar solvent; different reactivity profile |

Tetrakis(dimethylamino)ethylene's unique tetra-enamine nature contributes to its distinct reactivity and stability compared to these similar compounds. Its ability to act as both a nucleophile and an electron donor further emphasizes its versatility in chemical applications.

Historical Development of Synthetic Methodologies

The synthesis of TDAE was first reported in 1950 by Pruett et al., who reacted chlorotrifluoroethylene (CTFE) with dimethylamine (DMA) under pressure. This foundational method involved direct gas-liquid reactions, yielding a greenish-yellow liquid with limited purity (~80%). Early challenges included incomplete reaction control and byproduct formation, necessitating further refinement.

In the 1960s, Herbert Boden of E. I. du Pont de Nemours & Company developed an improved multistep process. Key innovations included:

- Controlled reactant addition: Sequential charging of DMA and CTFE into an autoclave under inert atmospheres.

- Temperature modulation: Maintaining reaction temperatures between 50–70°C to optimize yield and minimize side reactions.

- Byproduct separation: Phase separation of molten salts post-reaction to isolate crude TDAE.

Later methods introduced alternative precursors, such as tris(dimethylamino)methane (TDAM), which undergo pyrolysis to form TDAE. This approach reduced dependency on fluorinated reagents but required precise thermal control.

Table 1: Evolution of TDAE Synthesis Methods

| Methodology | Key Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Pruett et al. (1950) | CTFE + DMA | Autogenous pressure, ambient | ~80% | ~80% |

| Boden (1965) | CTFE + DMA (stepwise) | 50–70°C, inert atmosphere | 82–84% | >99% |

| Pyrolysis (TDAM) | Tris(dimethylamino)methane | 200–300°C, vacuum | Moderate | >95% |

Industrial-Scale Manufacturing Processes

Modern industrial production employs Boden’s optimized protocol, adapted for scalability and safety:

Reactant Preparation:

Reaction Phase:

Post-Reaction Steps:

Key Challenges:

- Oxygen Sensitivity: Strict inert atmospheres required to prevent chemiluminescent oxidation.

- Thermal Stability: Exceeding 70°C risks uncontrolled decomposition.

Purification and Quality Control Techniques

TDAE purification involves multiple steps to achieve >99% purity:

Initial Washing:

Activated Alumina Filtration:

Distillation:

Impurity Profile:

| Impurity | Source | Removal Method |

|---|---|---|

| Dimethylamine | Unreacted DMA | Water washing |

| Tetramethylurea | Oxidation byproducts | Alumina filtration |

| Tetramethyloxamide | Side reactions | Distillation |

Quality Metrics:

- Refractive Index: 1.4793 at 25°C (purity >99%).

- Gas Chromatography: Used to verify absence of low-boiling impurities.

Byproduct Management and Waste Stream Optimization

Byproduct handling is critical due to the toxicity and reactivity of residual materials:

Salt Disposal:

Wastewater Treatment:

Vapor Management:

Environmental Impact Mitigation:

X-ray Crystallographic Analysis

Tetrakis(dimethylamino)ethylene exhibits a highly distinctive molecular geometry that has been extensively characterized through X-ray crystallographic studies [1]. The crystallographic analysis reveals that Tetrakis(dimethylamino)ethylene adopts a highly distorted alkene configuration, fundamentally different from conventional planar ethylene derivatives [1].

The central carbon-carbon double bond maintains an alkene-like distance of 135 picometers, which is characteristic of typical carbon-carbon double bonds [1]. However, the most remarkable structural feature is the significant non-planarity of the molecule, with a dihedral angle of 28° between the two nitrogen-carbon termini [1]. This substantial deviation from planarity contrasts sharply with the nearly isostructural tetraisopropylethylene, which maintains a planar core despite having the same carbon-carbon distance of 135 picometers [1].

Low-temperature X-ray diffraction studies have provided detailed insights into the structural behavior of Tetrakis(dimethylamino)ethylene complexes [5] [30]. Single crystal X-ray diffraction studies performed at temperatures between 7-11 Kelvin have successfully resolved the crystal structure and revealed important temperature-dependent structural changes [30] [38]. The crystallographic data obtained at these extremely low temperatures show that the compound can exist in different polymorphic forms with distinct magnetic properties [4] [7].

| Parameter | Value | Reference |

|---|---|---|

| Carbon-Carbon Bond Distance | 135 pm | [1] |

| Dihedral Angle (N₂C termini) | 28° | [1] |

| Temperature for Structure Analysis | 7-11 K | [30] [38] |

| Space Group (TDAE-C₆₀) | C2/c (monoclinic) | [32] [36] |

The structural analysis has been particularly important in understanding charge-transfer complexes, such as Tetrakis(dimethylamino)ethylene-C₆₀, where the compound forms ferromagnetic salts [32] [33]. The lattice structure of these complexes shows a c-centered monoclinic unit cell, suggesting anisotropic electronic properties that are crucial for understanding the ferromagnetic behavior [32].

Quantum Chemical Calculations of Ground State Geometry

Comprehensive quantum chemical calculations have been performed to elucidate the ground state geometry of Tetrakis(dimethylamino)ethylene using various computational methods [8] [11] [16]. Ab initio molecular orbital calculations employing the 3-21G basis set have provided the first detailed electronic structure analysis of this molecule [8] [42].

Density functional theory calculations using the B3LYP hybrid exchange-correlation functional with 6-31G and cc-pVDZ basis sets for light elements have been extensively employed to optimize the molecular geometry [11]. These calculations reveal that the highly twisted conformation observed experimentally represents the true ground state minimum energy structure [11].

The computational studies demonstrate that the significant geometric distortion upon ionization is a fundamental characteristic of Tetrakis(dimethylamino)ethylene [9] [41]. Quantum chemical calculations predict an adiabatic ionization potential of 5.2 electron volts, which shows excellent agreement with experimental measurements [41]. The vertical ionization potential is calculated to be approximately 5.8 electron volts, indicating a substantial 0.6 electron volt difference from the adiabatic value [41].

| Calculation Method | Ionization Potential (eV) | Basis Set | Reference |

|---|---|---|---|

| Density Functional Theory | 5.2 (adiabatic) | B3LYP/6-31G* | [41] |

| Experimental | 5.20 ± 0.05 (adiabatic) | - | [41] |

| Calculated | 5.8 (vertical) | - | [41] |

| Ab initio MO | - | 3-21G | [8] |

The large difference between adiabatic and vertical ionization potentials arises from significant geometry changes upon ionization, consistent with experimental observations of gradually increasing ion signals at the ionization onset [41]. These calculations have been crucial in understanding the electronic structure and predicting vibrational frequencies, with the calculated carbon-carbon stretching frequency of 1622 cm⁻¹ showing excellent agreement with experimental values [41].

Quantum chemical modeling has also been applied to surface interactions, particularly with gold surfaces, where calculations indicate strong chemisorption with nearly complete charge transfer [11]. The chemisorption energy calculations show that Tetrakis(dimethylamino)ethylene forms stable interactions with metal surfaces through charge transfer mechanisms [11].

Comparative Analysis of Neutral and Cationic States

The electronic and structural differences between neutral Tetrakis(dimethylamino)ethylene and its cationic states represent one of the most fascinating aspects of this molecule's chemistry [8] [16] [42]. Detailed ab initio molecular orbital studies have systematically investigated the electronic structures of Tetrakis(dimethylamino)ethylene in its neutral state and various oxidation states up to the dication [8] [42].

The neutral molecule exhibits a highly delocalized π-electron system due to the strong electron-donating character of the four dimethylamino groups [1] [15]. This electron-rich system creates an unusually low ionization potential, making Tetrakis(dimethylamino)ethylene one of the most easily oxidized organic molecules known [9] [15].

Upon oxidation to the cation radical state, significant structural reorganization occurs [8] [16]. The carbon-carbon bond length increases substantially, while the carbon-nitrogen bond distances decrease, reflecting the removal of an electron from the highest occupied molecular orbital that has bonding character on the carbon-carbon bond and antibonding character on the carbon-nitrogen bonds [11]. This structural change is consistent with the formation of a cation radical where the positive charge is delocalized over the nitrogen atoms [8].

| State | C=C Bond Character | C-N Bond Length Change | Charge Distribution | Reference |

|---|---|---|---|---|

| Neutral | Double bond (135 pm) | Standard | Delocalized π-system | [1] |

| Cation Radical | Elongated | Shortened | Nitrogen-centered | [8] [11] |

| Dication | Single bond character | Further shortened | Highly localized | [1] [8] |

Vibrational analysis has provided definitive evidence for the oxidation state in various Tetrakis(dimethylamino)ethylene complexes [8] [16] [42]. Comparison of calculated vibrational spectra with experimental Raman observations has confirmed that only the cation radical species exists in solid-phase charge-transfer salts such as Tetrakis(dimethylamino)ethylene-C₆₀ and Tetrakis(dimethylamino)ethylene-C₇₀ [8] [42].

The carbon-nitrogen stretch vibration frequency and axial torsional angle serve as sensitive indicators of the charge state of the molecule [16]. These parameters undergo systematic changes as the molecule progresses from neutral to cation radical to dication states, providing a reliable spectroscopic fingerprint for charge state determination [16].

Computational studies have revealed that the cation radical state exhibits a near-degenerate configurational ground state, which has important implications for the magnetic properties observed in charge-transfer complexes [16]. This electronic configuration contributes to the ferromagnetic behavior observed in materials containing oxidized Tetrakis(dimethylamino)ethylene [8] [33].

Vibrational Spectroscopy and Normal Mode Assignments

Vibrational spectroscopy has provided crucial insights into the molecular dynamics and electronic structure of Tetrakis(dimethylamino)ethylene and its charged states [16] [18] [41]. Comprehensive vibrational analysis combining infrared and Raman spectroscopy with theoretical calculations has enabled detailed normal mode assignments for this complex molecule [16] [41].

The vibrational spectrum of Tetrakis(dimethylamino)ethylene exhibits characteristic features that are highly sensitive to the molecular charge state [16] [42]. The carbon-carbon stretching frequency appears at approximately 1622 cm⁻¹ in the neutral molecule, showing excellent agreement between experimental measurements and density functional theory calculations [41]. This frequency undergoes systematic shifts upon oxidation, serving as a diagnostic tool for charge state determination [16].

Raman spectroscopy measurements have been performed both at room temperature and under liquid nitrogen conditions to examine conformational effects [18] [41]. The low-temperature measurements reveal sharper spectral features and provide insights into higher energy conformers that may be populated at elevated temperatures [41].

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Charge State Sensitivity | Reference |

|---|---|---|---|---|

| C=C Stretch | 1622 | ν(C=C) | High | [41] |

| C-N Stretch | Variable | ν(C-N) | Very High | [16] |

| CH₃ Deformation | ~1450-1480 | δ(CH₃) | Moderate | [23] |

| Torsional Mode | Low frequency | τ(torsion) | High | [16] |

Normal mode calculations using ab initio methods have enabled detailed assignments of the vibrational spectrum [8] [16]. The calculations reveal that the torsional modes play a particularly important role in the molecular dynamics and are strongly coupled to the electronic transitions [16]. These torsional vibrations are responsible for the conformational flexibility observed in the molecule and contribute to the temperature-dependent spectroscopic behavior [5].

The vibrational analysis has been instrumental in confirming the presence of specific charge states in various Tetrakis(dimethylamino)ethylene complexes [8] [42]. Comparison between calculated and experimental vibrational frequencies has provided definitive evidence that only the cation radical form exists in charge-transfer salts with fullerenes [8] [42].

Infrared spectroscopy has revealed that the molecular structure and vibrational spectra undergo predictable changes with oxidation state [16]. The systematic nature of these changes allows for the use of vibrational spectroscopy as a reliable method for characterizing the electronic state of Tetrakis(dimethylamino)ethylene in various chemical environments [16] [42].

Thermal Stability Profile

Tetrakis(dimethylamino)ethylene exhibits exceptional kinetic stability compared to primary and secondary enamines, which typically undergo rapid isomerization [1]. This enhanced stability arises from its tertiary enamine structure, where all four amino substituents are fully methylated, preventing the hydrogen migration reactions that destabilize simpler enamine systems.

Table 1: Thermodynamic Properties of Tetrakis(dimethylamino)ethylene

| Property | Value | Reference |

|---|---|---|

| Melting Point | < -4°C | Sigma-Aldrich [2] |

| Boiling Point (760 mmHg) | ~200°C (decomposition) | ChemDad [3] |

| Boiling Point (0.9 mmHg) | 59°C | NIST WebBook [4] |

| Critical Temperature | 680 ± 6 K | NIST WebBook [4] |

| Critical Pressure | 24.00 ± 2.00 bar | NIST WebBook [4] |

| Critical Density | 1.55 ± 0.075 mol/L | NIST WebBook [4] |

| Enthalpy of Vaporization | 53.9 ± 0.5 kJ/mol | NIST WebBook [4] |

Decomposition Mechanisms

The thermal decomposition of tetrakis(dimethylamino)ethylene follows distinct pathways depending on environmental conditions. Under inert atmosphere, the compound demonstrates remarkable thermal stability up to approximately 200°C, beyond which pyrolytic decomposition occurs [3]. The primary decomposition pathway involves the formation of tetramethylurea and related methylated nitrogen compounds [1].

In oxidative environments, tetrakis(dimethylamino)ethylene undergoes rapid degradation with complete decomposition occurring within 10 minutes when exposed to atmospheric oxygen at room temperature [5]. This oxidative instability contrasts sharply with its thermal stability under inert conditions, highlighting the critical role of molecular oxygen in initiating decomposition cascades.

The compound can be synthesized through pyrolysis of tris(dimethylamino)methane, which involves controlled thermal decomposition at temperatures between 150-190°C . This synthetic route demonstrates the reversibility of certain decomposition pathways under controlled conditions.

Oxidative Degradation Products

Research has identified multiple oxidation products formed during the atmospheric degradation of tetrakis(dimethylamino)ethylene [7]. These include trimethylformamidine, dimethylformamide, methylformamide, trimethylurea, 2-dimethylamino-N,N′-dimethylacetamidine, hexamethyloxamidine, and 2-dimethylamino-N,N-dimethylformamidine. The diversity of these products indicates complex radical-mediated degradation pathways involving carbon-nitrogen bond cleavage and rearrangement reactions.

Solubility Behavior in Organic Media

Solvent Compatibility Matrix

Tetrakis(dimethylamino)ethylene demonstrates broad solubility in organic solvents while remaining essentially insoluble in water [8]. This solubility pattern reflects its predominantly lipophilic character despite the presence of polar amino groups.

Table 2: Solubility Behavior of Tetrakis(dimethylamino)ethylene

| Solvent | Solubility | Notes |

|---|---|---|

| Chloroform | Soluble | Excellent solvent for tetrakis(dimethylamino)ethylene [8] |

| Methylene chloride | Soluble | Excellent solvent for tetrakis(dimethylamino)ethylene [8] |

| Acetone | Soluble | Good solvent for reactions [8] |

| Acetonitrile | Soluble | Good solvent for electrochemistry [8] |

| Diethyl ether | Soluble | Good organic solvent [8] |

| Dimethylformamide | Soluble | Good polar aprotic solvent [8] |

| n-Decane | Soluble | Used in chemiluminescence studies [9] |

| Methanol | Reactive | Causes carbon-carbon bond cleavage [10] |

| Benzene | Soluble | Good aromatic solvent [11] |

| Cyclohexane | Soluble | Good non-polar solvent [11] |

Molecular Interaction Parameters

The solubility behavior of tetrakis(dimethylamino)ethylene correlates with Hansen Solubility Parameters, though specific values for this compound are not extensively documented in the literature. However, studies on related treated distillate aromatic extract systems indicate that compounds with similar electron-donating characteristics exhibit solubility parameters around 18.9 (J/cm³)^0.5 [12].

The compound shows preferential compatibility with aromatic solvents, reflecting favorable π-π interactions between the electron-rich ethylene core and aromatic systems [12]. This compatibility extends to moderately polar aprotic solvents, where the dimethylamino groups can participate in weak dipolar interactions without undergoing protonation or other chemical modifications.

Reactive Solvent Interactions

In protic solvents, particularly methanol, tetrakis(dimethylamino)ethylene undergoes chemical reaction rather than simple dissolution [10]. These interactions involve carbon-carbon bond cleavage, substitution of methoxyl for dimethylamino groups, and addition reactions. Such reactivity limits the utility of protic solvents for applications requiring chemical inertness.

Studies indicate that water and similar polar protic compounds increase the rate of irreversible oxidation reactions [9], making anhydrous conditions essential for maintaining compound stability during storage and handling.

Redox Characteristics and Electrochemical Profiling

Electrochemical Oxidation Behavior

Tetrakis(dimethylamino)ethylene exhibits exceptional electron-donating properties, with electrochemical studies revealing two distinct oxidation processes [13]. The compound undergoes reversible one-electron oxidation steps to form the radical cation and dication species at potentials of -0.78 V and -0.61 V versus saturated calomel electrode, respectively [14].

Table 3: Redox Characteristics of Tetrakis(dimethylamino)ethylene

| Redox Process | Potential (V) | Reference |

|---|---|---|

| First Oxidation (TDAE → TDAE- +) | -0.78 V vs SCE | Burkholder et al. [14] |

| Second Oxidation (TDAE- + → TDAE2+) | -0.61 V vs SCE | Burkholder et al. [14] |

| Reduction Potential (vs Fc+/0) | -1.06 V | Wikipedia [1] |

| Photoexcited State Oxidation | ca. -3.4 V vs SCE | Glaser et al. [11] |

Electron Transfer Capabilities

The reducing power of tetrakis(dimethylamino)ethylene has been characterized as comparable to zinc metal [15], making it one of the most potent organic electron donors available. This exceptional reducing capability stems from the synergistic effect of four dimethylamino substituents, which collectively stabilize the oxidized forms through resonance delocalization.

In single electron transfer reactions, tetrakis(dimethylamino)ethylene effectively reduces arenediazonium salts to generate aryl radicals [13]. The efficiency of this process demonstrates the compound's ability to participate in mechanistically diverse electron transfer pathways, from outer-sphere electron transfer to more complex inner-sphere mechanisms.

Photoelectrochemical Properties

Under photoexcitation, tetrakis(dimethylamino)ethylene becomes an extraordinarily powerful reductant with an oxidation potential of approximately -3.4 V versus saturated calomel electrode [11]. This photoenhancement represents one of the strongest photoreductants capable of operating with visible light excitation, enabling reduction of typically unreactive substrates such as aryl fluorides.

The photoexcited state demonstrates a lifetime of 17.3 nanoseconds in cyclohexane at room temperature [11], providing sufficient duration for bimolecular electron transfer reactions while preventing unwanted side reactions through rapid relaxation to the ground state.

Charge Transfer Complex Formation

Tetrakis(dimethylamino)ethylene readily forms charge transfer complexes with electron-accepting molecules, most notably with buckminsterfullerene to produce tetrakis(dimethylamino)ethylene-C₆₀ complexes [1] [16]. These complexes exhibit unique magnetic properties, including ferromagnetic behavior at low temperatures, demonstrating the ability of the compound to participate in extended electronic systems.

Chemiluminescence Mechanisms and Quantum Yields

Reaction with Molecular Oxygen

The chemiluminescent reaction of tetrakis(dimethylamino)ethylene with molecular oxygen represents one of the most well-characterized organic chemiluminescence systems [1] [17]. The reaction proceeds through initial formation of a (2+2) cycloaddition product, specifically a 1,2-dioxetane intermediate, which subsequently decomposes to yield electronically excited tetramethylurea.

Table 4: Chemiluminescence Properties of Tetrakis(dimethylamino)ethylene

| Parameter | Value | Conditions |

|---|---|---|

| Emission Maximum | 515 nm | Reaction with O₂ [1] |

| Emission Wavelength Range | 490-600 nm (three bands) | Room temperature [18] |

| Quantum Yield (maximum) | 3.6% | n-decane, 30°C [17] |

| Intermediate Species | 1,2-Dioxetane | Initial (2+2) adduct [1] |

| Excited State Lifetime | 17.3 ns (in cyclohexane) | Photoexcited state [11] |

| Emission Color | Green light | Visible to naked eye [1] |

Mechanistic Pathway

The chemiluminescence mechanism begins with the formation of a weak charge-transfer complex between tetrakis(dimethylamino)ethylene and molecular oxygen [9]. This complex, while thermodynamically unstable with an enthalpy of formation of approximately -1.2 kcal/mol, serves as the precursor for subsequent chemical transformation.

The (2+2) cycloaddition proceeds to form the 1,2-dioxetane intermediate, which represents the energy-storing species in the reaction sequence. Thermal decomposition of this four-membered ring peroxide generates electronically excited tetramethylurea in the singlet state. The subsequent radiative decay from the excited singlet state to the ground state produces the characteristic green emission with maximum intensity at 515 nm [1].

Quantum Yield Dependencies

The chemiluminescence quantum yield demonstrates complex dependencies on reaction conditions, particularly concentration effects [17]. Maximum quantum yields of 3.6% can be achieved under optimal conditions in n-decane solvent at 30°C. The yield follows a relationship proportional to [tetrakis(dimethylamino)ethylene]^1.5/[11.5 × tetrakis(dimethylamino)ethylene] + 0.1], indicating that quantum efficiency decreases with decreasing compound concentration.

Studies have revealed that the presence of alcohols, particularly 1-octanol, significantly influences both the kinetics and quantum yields of the chemiluminescent reaction [19]. These effects arise from alcohol-mediated changes in the decay kinetics of the chemiluminescent intermediate, suggesting complex solvent-substrate interactions that modulate the excited state dynamics.

Spectroscopic Characteristics

The emission spectrum of the chemiluminescent reaction consists of three distinct bands centered at approximately 493 nm, 544 nm, and 592 nm [18]. This multi-band structure reflects the vibrational fine structure of the electronically excited tetramethylurea product, providing insights into the energy distribution within the excited state manifold.

XLogP3

UNII

GHS Hazard Statements

H226 (97.56%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive